Cas no 453576-58-4 (3-(2-phenylethyl)amino-1lambda6-thiolane-1,1-dione)

3-(2-Phenylethyl)amino-1λ⁶-thiolane-1,1-dione is a sulfur-containing heterocyclic compound featuring a sulfone functional group and a phenylethylamine substituent. Its unique structure confers potential utility in organic synthesis and pharmaceutical research, particularly as an intermediate for bioactive molecules. The sulfone moiety enhances stability and reactivity, while the phenylethylamine group may facilitate interactions with biological targets. This compound is suitable for applications requiring precise functionalization of thiolane derivatives. Its well-defined chemical properties make it a valuable candidate for exploratory studies in medicinal chemistry and material science. Handling should adhere to standard safety protocols for sulfone-containing compounds.
3-(2-phenylethyl)amino-1lambda6-thiolane-1,1-dione structure
453576-58-4 structure
Product Name:3-(2-phenylethyl)amino-1lambda6-thiolane-1,1-dione
CAS No:453576-58-4
MF:C12H17NO2S
MW:239.33388209343
CID:3028271
PubChem ID:415163
Update Time:2025-06-07

3-(2-phenylethyl)amino-1lambda6-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • (1,1-DIOXO-TETRAHYDROTHIOPHEN-3-YL)-PHENETHYL-AMINE
    • 3-(2-phenylethyl)amino-1lambda6-thiolane-1,1-dione
    • 3-[(2-PHENYLETHYL)AMINO]-1??-THIOLANE-1,1-DIONE
    • AKOS016050356
    • tetrahydro-N-(2-phenylethyl)-3-Thiophenamine-1,1-dioxide
    • (1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-phenethyl-amine
    • CS-0236612
    • SR-01000325658-1
    • Oprea1_379806
    • (1,1-dioxo-tetrahydro-1-thiophen-3-yl)-phenethyl-amine
    • 3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide
    • AKOS000142357
    • 453576-58-4
    • DTA57658
    • 3-[(2-phenylethyl)amino]-1
    • MFCD02360494
    • (1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-phenethyl-amine
    • 3-(Phenethylamino)tetrahydrothiophene1,1-dioxide
    • n-(1,1-dioxidotetrahydrothien-3-yl)-n-(2-phenylethyl)amine
    • DB-016210
    • SR-01000325658
    • EN300-1720404
    • E?-thiolane-1,1-dione
    • 1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine
    • 3-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione
    • Tetrahydro-?N-?(2-?phenylethyl)?-3-?thiophenamine 1,?1-?dioxide
    • MDL: MFCD02360494
    • Inchi: 1S/C12H17NO2S/c14-16(15)9-7-12(10-16)13-8-6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
    • InChI Key: GJFFBAFTFQNHEX-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)NCCC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 239.09799996Da
  • Monoisotopic Mass: 239.09799996Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 54.6Ų

3-(2-phenylethyl)amino-1lambda6-thiolane-1,1-dione Security Information

  • HazardClass:IRRITANT

3-(2-phenylethyl)amino-1lambda6-thiolane-1,1-dione Pricemore >>

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